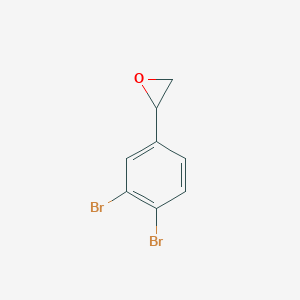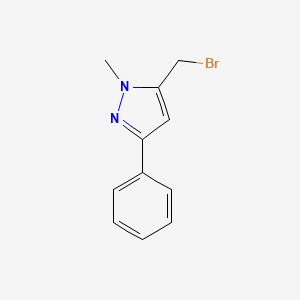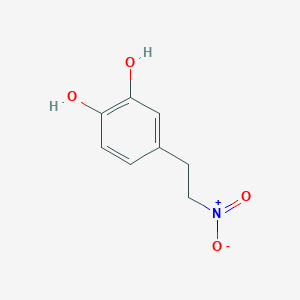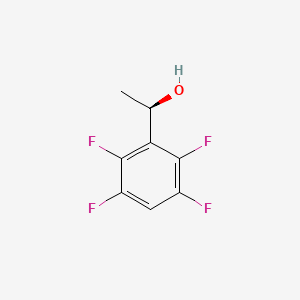
(R)-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol is a chiral fluorinated alcohol. The presence of fluorine atoms in the phenyl ring significantly alters its chemical properties, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(2,3,5,6-Tetrafluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production methods for ®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol often involve catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Formation of ®-1-(2,3,5,6-Tetrafluorophenyl)ethanone or ®-1-(2,3,5,6-Tetrafluorophenyl)acetic acid.
Reduction: Formation of ®-1-(2,3,5,6-Tetrafluorophenyl)ethane.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. detailed studies on its exact mechanism of action are still ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorophenol
- 2,3,4,5,6-Pentafluorobenzonitrile
Uniqueness
®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol is unique due to its chiral nature and the specific arrangement of fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C8H6F4O |
|---|---|
Molekulargewicht |
194.13 g/mol |
IUPAC-Name |
(1R)-1-(2,3,5,6-tetrafluorophenyl)ethanol |
InChI |
InChI=1S/C8H6F4O/c1-3(13)6-7(11)4(9)2-5(10)8(6)12/h2-3,13H,1H3/t3-/m1/s1 |
InChI-Schlüssel |
KSGLXMCBJYLAFD-GSVOUGTGSA-N |
Isomerische SMILES |
C[C@H](C1=C(C(=CC(=C1F)F)F)F)O |
Kanonische SMILES |
CC(C1=C(C(=CC(=C1F)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



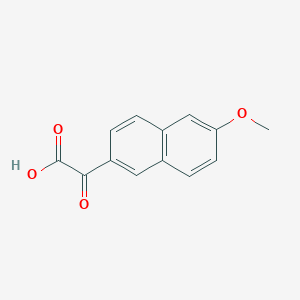
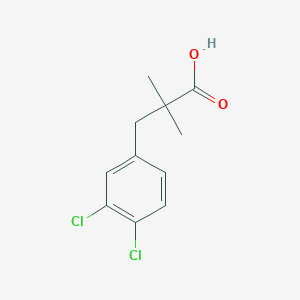
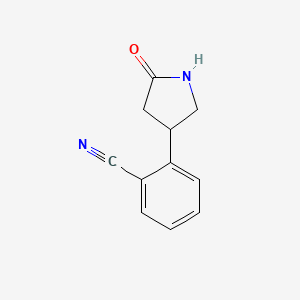
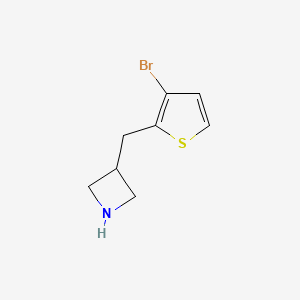
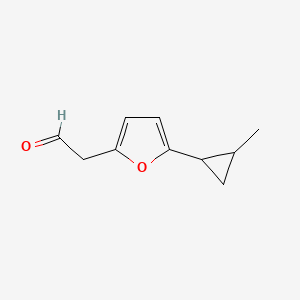
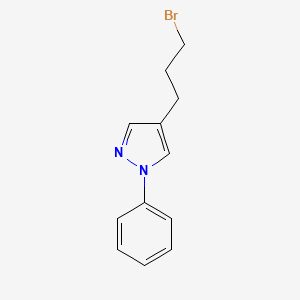


![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)
